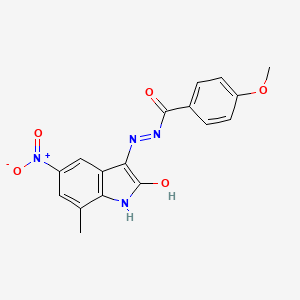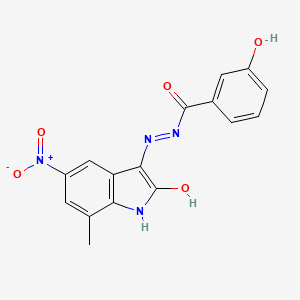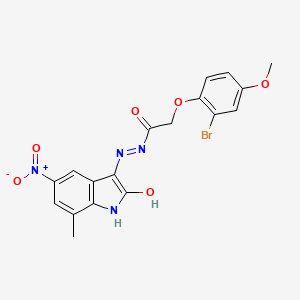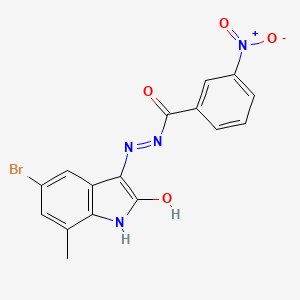![molecular formula C15H11N5O5 B3830000 7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3830000.png)
7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
Descripción general
Descripción
7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MDPDNH and is a derivative of indole-2,3-dione. MDPDNH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 222-224°C.
Mecanismo De Acción
The mechanism of action of MDPDNH is not fully understood, but it is thought to be related to its ability to interact with reactive oxygen species (ROS) and inhibit their activity. MDPDNH has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MDPDNH has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress. This compound has also been shown to have a protective effect on the liver and kidneys, and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPDNH has several advantages as a research tool, including its ability to inhibit the growth of cancer cells and induce apoptosis. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for research on MDPDNH, including the development of new synthetic methods for this compound, the investigation of its potential applications in the treatment of cancer and other diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration of MDPDNH for therapeutic use.
Aplicaciones Científicas De Investigación
MDPDNH has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. MDPDNH has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-7-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-8-3-2-4-10-13(8)16-15(21)14(10)18-17-11-6-5-9(19(22)23)7-12(11)20(24)25/h2-7,16,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRJMINKDSEGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dinitrophenyl)diazenyl]-7-methyl-1H-indol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829972.png)

![5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3829983.png)
![5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3829986.png)
![5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)
